molecular formula C16H21N5O B2569082 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine CAS No. 352659-63-3

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine

Cat. No.: B2569082
CAS No.: 352659-63-3
M. Wt: 299.378
InChI Key: GVWSSDQYLQCLPF-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is a substituted guanidine derivative featuring a pyrimidine core and a 2-propoxyphenyl moiety. Guanidines are known for their diverse biological activities, including antimicrobial and anticancer properties, often mediated through interactions with enzymes or nucleic acids.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-propoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-4-9-22-14-8-6-5-7-13(14)20-15(17)21-16-18-11(2)10-12(3)19-16/h5-8,10H,4,9H2,1-3H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWSSDQYLQCLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine is a synthetic compound characterized by its unique structural features, including a guanidine moiety linked to a pyrimidine and a propoxyphenyl group. Its molecular formula is C16_{16}H21_{21}N5_5O, with a molecular weight of approximately 257.29 g/mol. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment.

Mechanistic Insights

The biological activity of this compound primarily revolves around its role as an inhibitor of FOXO3-induced gene transcription in cancer cells. FOXO3 is a transcription factor that regulates genes involved in apoptosis and cell cycle control. By inhibiting FOXO3, this compound may contribute to the modulation of cellular pathways crucial for tumor progression and survival.

Key Findings:

  • Inhibition of FOXO3 : Studies indicate that modifications to the guanidine-aryl linker can enhance its potency as an inhibitor, making it a candidate for further research in cancer therapeutics.
  • Potential Off-target Effects : Interaction studies suggest that the compound may interact with various biological targets, influencing pathways related to apoptosis and cell proliferation.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their features:

Compound NameStructure FeaturesUnique Aspects
1-(4-Hydroxy-6-methylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidineHydroxy group instead of methyl groupEnhanced solubility
1-(4-Chloro-6-methylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidineChlorine substitutionPotentially increased reactivity
1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidineBenzyl group instead of propoxyphenylDifferent pharmacokinetic properties

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions aimed at constructing the guanidine framework and introducing the pyrimidine and propoxyphenyl groups. Future research may focus on optimizing these synthetic routes to enhance yield and purity.

Future Directions

Given the preliminary findings regarding its biological activity, further studies are warranted to:

  • Elucidate the full mechanism of action.
  • Investigate potential off-target effects.
  • Explore structure–activity relationships to identify more potent analogs.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-propoxyphenyl)guanidine. For instance, a synthesis and biological evaluation highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound exhibited significant antibacterial activity, suggesting potential use in developing new antimicrobial agents .

Anticancer Potential

The guanidine derivatives, including this specific compound, have been investigated for their anticancer properties. Research indicates that modifications in the guanidine structure can enhance cytotoxicity against various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific cellular pathways critical for cancer cell proliferation .

Neurological Applications

There is emerging interest in the neuroprotective effects of pyrimidine derivatives like this compound. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings warrant further investigation into its therapeutic potential in neurology .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation of Guanidine DerivativesTo assess antibacterial activityThe compound showed significant inhibition against Staphylococcus aureus and Bacillus subtilis .
Neuroprotective Effects of Pyrimidine DerivativesTo evaluate neuroprotective propertiesIndications of modulation in neurotransmitter systems were observed, suggesting potential benefits in neurodegenerative conditions .
Anticancer Activity of Guanidine CompoundsTo investigate cytotoxic effects on cancer cellsNotable cytotoxicity was reported against various cancer cell lines, indicating a promising avenue for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of N,N′-substituted guanidines. Key structural analogs and their differentiating features are summarized below:

Key Observations:

Substituent Position Matters: The 2-propoxyphenyl group in the target compound is a positional isomer of S9’s 4-propoxyphenyl (). For example, 2-substituted phenyl groups may hinder rotation, favoring planar conformations for DNA intercalation or protein interaction.

Electronic Effects :

  • Methoxy (S13, S15) and propoxy groups are electron-donating, enhancing solubility and H-bonding capacity. In contrast, the trifluoromethyl group () is electron-withdrawing, increasing lipophilicity and membrane permeability but reducing polar interactions.

Synthetic Efficiency :

  • Yields for guanidine derivatives vary widely (8.4–36%), influenced by substituent bulk and reaction conditions. For example, IA-2’s low yield (8.4%) reflects challenges in cyclization steps (), whereas S15’s 36% yield suggests optimized thiourea-to-guanidine conversion ().

Pharmacological and Physicochemical Insights

Bioactivity Trends:

  • Antimicrobial Activity: S13 and S15 (–2) were screened against Pseudomonas aeruginosa, with S15 showing enhanced outer membrane disruption due to its 3-methoxy group’s spatial alignment with bacterial LPS .

Physicochemical Properties:

  • Solubility : Propoxy and methoxy groups improve aqueous solubility compared to halogenated analogs (e.g., 2-fluorophenyl in ).
  • Stability : X-ray studies () indicate that bulky substituents (e.g., 2-methylbenzyl) stabilize tautomeric forms in the solid state, which may correlate with shelf life and formulation stability.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4,6-dimethylpyrimidin-2-yl)-3-aryl guanidine derivatives, and how can reaction conditions be optimized?

The synthesis typically involves converting a thiourea intermediate to guanidine via oxidative desulfurization. For example, 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)guanidine (S15) was synthesized by reacting 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-methoxyphenyl)thiourea with aqueous NH₃ and NaClO₂ in DMF at 80°C for 15 hours, yielding 36% after purification . Key variables affecting yield include reaction time, solvent choice (DMF or ethanol), and stoichiometry of NH₃/NaClO₂. Lower yields (e.g., 35% for S13 in ) highlight the need for optimization via temperature control or alternative oxidizing agents .

Q. How is structural confirmation achieved for guanidine derivatives of this class?

Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. For 3d , 1H^1H NMR (DMSO-d6d_6) showed aromatic protons at δ 8.28–7.13 and methyl groups at δ 2.45, while 13C^{13}C NMR confirmed carbonyl (δ 168.4) and pyrimidine carbons (δ 156.5–23.2) . LCMS (M+1: 287) and High-Resolution Mass Spectrometry (HRMS) validated molecular integrity . IR spectroscopy further identified functional groups (e.g., NO₂ stretches at 1475/1340 cm⁻¹) .

Q. What analytical techniques are used to assess purity and solubility?

Silica gel column chromatography (e.g., dichloromethane:methanol = 20:1) is standard for purification . Solubility in aqueous/organic phases (e.g., 461.4 mg/L in water at 25°C for a related compound) is determined experimentally, while melting points (e.g., 236–238°C for 3g ) confirm crystallinity .

Advanced Research Questions

Q. How do substituents on the aryl group influence biological activity and synthetic challenges?

Substituents like methoxy (S15) or nitro (3d) groups alter electronic and steric properties, impacting reactivity and bioactivity. For instance, ZINC69391 (a trifluoromethyl analog) showed anti-metastatic effects in mice via Rac1 inhibition, reducing lung colonization by 60% at 25 mg/kg . Synthesis of electron-withdrawing groups (e.g., nitro in 3d) requires careful control of reaction conditions to avoid side products, as seen in the 62% yield for 3d vs. lower yields for S13 (35%) .

Q. What crystallographic tools and computational methods are used to study molecular interactions?

Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP (for visualization) resolves anisotropic displacement parameters and hydrogen bonding. For example, 1-(4-methoxylbenzoyl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea revealed intermolecular N–H···O interactions stabilizing its crystal lattice . Density Functional Theory (DFT) calculations (e.g., Natural Bond Orbital analysis) further elucidate charge distribution and stability .

Q. How can contradictory data in synthesis yields or bioactivity be systematically addressed?

Discrepancies in yields (e.g., 35% vs. 36% for similar reactions ) may arise from variations in solvent purity, reaction scaling, or workup procedures. Methodological rigor, including controlled replicates and HPLC monitoring, is essential. For bioactivity, 1401-B (an imidazolidinone derivative) showed reduced potency compared to its guanidine precursor, suggesting the guanidine moiety is critical for target engagement . Dose-response assays and structure-activity relationship (SAR) studies can resolve such contradictions .

Q. What strategies are employed to enhance metabolic stability and pharmacokinetics?

Modifying the propoxyphenyl group (e.g., replacing with trifluoromethyl or methoxy groups) can improve lipophilicity and metabolic resistance. For example, ZINC69391 ’s trifluoromethyl group enhances stability in vivo, as evidenced by its efficacy in BALB/c mice . Computational tools like molecular docking (e.g., using AutoDock Vina) predict binding affinities to targets like Rac1, guiding rational design .

Methodological Considerations

  • Synthesis : Prioritize oxidative desulfurization with NaClO₂/NH₃ in DMF for guanidine formation, followed by silica gel chromatography .
  • Characterization : Combine NMR, LCMS, and HRMS for structural validation .
  • Crystallography : Use SHELX for refinement and WinGX/ORTEP for visualization .
  • Bioactivity : Employ in vivo models (e.g., metastatic lung colonization assays) and computational docking for mechanistic insights .

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